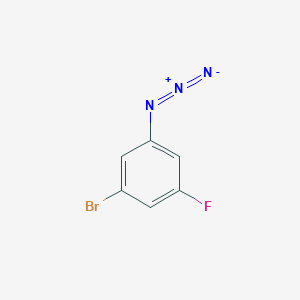![molecular formula C5H12ClNO B13614156 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminoethyl group, and a hydroxyl group.
Preparation Methods
The synthesis of 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Aminoethylation: The next step involves the introduction of the aminoethyl group. This can be done through the reaction of the cyclopropane intermediate with an amine under controlled conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the reaction of the aminoethylcyclopropane intermediate with an oxidizing agent.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis to form different products depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases .
Scientific Research Applications
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, leading to specific biological effects. The cyclopropane ring and hydroxyl group also contribute to its overall activity by influencing its binding affinity and stability .
Comparison with Similar Compounds
1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride can be compared with other similar compounds, such as:
1-[(1R)-1-aminoethyl]cyclopropan-1-ol: Lacks the hydrochloride group, which may affect its solubility and stability.
1-[(1S)-1-aminoethyl]cyclopropan-1-olhydrochloride: The stereochemistry is different, which can influence its biological activity and interactions.
1-[(1R)-1-aminoethyl]cyclopropan-1-ol acetate: Contains an acetate group instead of a hydrochloride group, affecting its reactivity and applications.
Properties
Molecular Formula |
C5H12ClNO |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
1-[(1R)-1-aminoethyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)5(7)2-3-5;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
XYMDCPMLDIWSCJ-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1(CC1)O)N.Cl |
Canonical SMILES |
CC(C1(CC1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


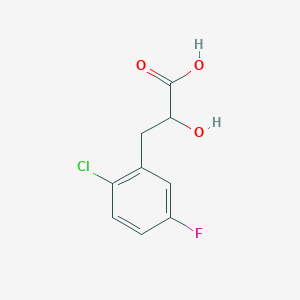
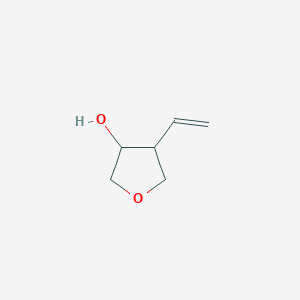
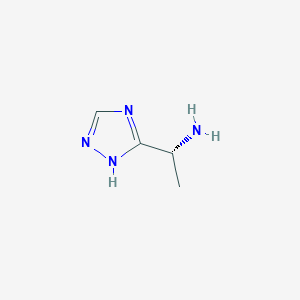


![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)
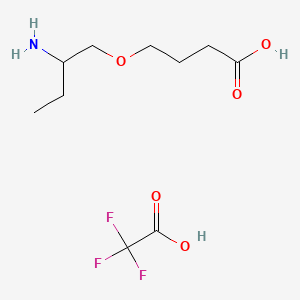
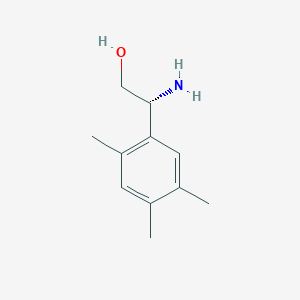


![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/no-structure.png)

